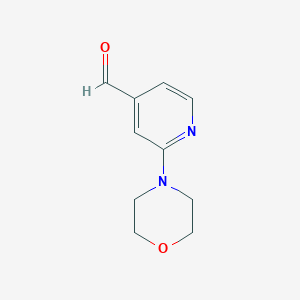

2-Morpholinoisonicotinaldehyde

Descripción

2-Morpholinoisonicotinaldehyde (CAS RN: 864068-87-1) is a pyridine-based aldehyde derivative with a morpholino substituent at the 2-position and an aldehyde functional group at the 4-position of the pyridine ring. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol and a melting point range of 62–63°C . The compound is commercially available at 97% purity and is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its reactive aldehyde group and the morpholino moiety, which enhances solubility and bioavailability in drug design .

Propiedades

IUPAC Name |

2-morpholin-4-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFCHBZYIHUMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428748 | |

| Record name | 2-Morpholinoisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-87-1 | |

| Record name | 2-(4-Morpholinyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinoisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Morpholinoisonicotinaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloroisonicotinaldehyde with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at reflux temperature.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Morpholinoisonicotinaldehyde may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-Morpholinoisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 2-Morpholinoisonicotinic acid

Reduction: 2-Morpholinoisonicotinamine

Substitution: Nitro-substituted derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Antitubercular Agents: Morpholino-thiophenes (MOTs), a class of compounds containing a morpholino group, have been identified as novel Mycobacterium tuberculosis inhibitors . A study identified MOT analogs from a corporate screening deck using an aerobic whole-cell phenotypic screen of M. tuberculosis strain H37Rv . The initial hit showed good antitubercular activity with a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 μM . Further studies confirmed antitubercular activity with good potency and selectivity .

- Bioisosteric Replacement: In the development of antitubercular agents, the thiophene core of MOTs has been explored for bioisosteric replacement. Phenyl and pyridyl cores containing a morpholino group at different positions of the core structure were synthesized and tested . The 5-morpholino phenyl derivative showed moderate whole-cell activity and improved microsomal stability . The pyridyl core bioisoster also showed significantly improved microsomal stability with similar potency . These findings suggest that the morpholino group plays a role in maintaining the biological activity of these compounds .

- Supramolecular Aggregation: 4-(N-morpholino)-1,8-naphthalimide ligands have been prepared and structurally characterized for their solution and gelation chemistry . These ligands were synthesized in two steps from commercially available 4-nitro-1,8-naphthalic anhydride . The morpholino resonances were present at 3.91 and 3.23 ppm for one ligand and 4.04 and 3.28 ppm for the other .

Data Table: In Vitro Profile of a Selected MOT Confirmed Hit

| Metric | Value |

|---|---|

| MIC (H37RvLP) | 0.72 ± 0.30 µM (n=14) |

| Vero cytotoxicity | > 100 µM |

| LLE | 4.2 |

| PFI | 4 |

| Measure CHI Log D | 2 |

| Kinetic solubility | > 250 µM |

| MW | 332 |

| Clog P/ D | 2.6/2.0 |

| TPSA | 65 |

| Microsomal clearance (mL·min-1·g-1) | Mouse = 19, Human = 3.5 |

| CYP inhibition (M) | 2D6 (5), 2C9 (5.1), 1A2 (<5), 2C19 (5.9) |

Case Studies

- Antitrypanosomal Effects: Studies suggest that certain compounds exert their anti-trypanosomal effects by targeting one or more of the PI/PIP kinases, including TbPI3KIII .

- Bioactive Compounds: Natural products and their derivatives play a significant role in scientific research and technological innovation .

- Polyphenol-containing nanoparticles: Polyphenol-containing nanoparticles have demonstrated antioxidant and anticancer activity, and universal adherent affinity, showing promise in bioimaging, therapeutic delivery, and biomedical applications .

- Cocoa Polyphenols: Cocoa polyphenols can modify risk factors for chronic human conditions, such as inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

- Basil Polysaccharides: Basil polysaccharides have various functions and pharmacological applications .

Mecanismo De Acción

2-Morpholinoisonicotinaldehyde is similar to other isonicotinaldehyde derivatives, such as 2-chloroisonicotinaldehyde and 2-methylisonicotinaldehyde. its unique morpholine group imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other derivatives may not be as effective.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following section compares 2-Morpholinoisonicotinaldehyde with structurally related compounds, focusing on molecular properties, reactivity, and applications.

2-Morpholinoisonicotinic Acid (CAS RN: 295349-64-3)

Structural Relationship: This compound replaces the aldehyde group in 2-Morpholinoisonicotinaldehyde with a carboxylic acid (-COOH) at the 4-position of the pyridine ring. Key Properties:

- Molecular Formula: C₁₀H₁₂N₂O₃

- Molecular Weight: 208.21 g/mol

- Melting Point: 180°C (decomposition) .

Comparison : - The carboxylic acid derivative exhibits higher polarity and water solubility compared to the aldehyde, making it suitable for aqueous-phase reactions.

- The oxidation state difference significantly alters reactivity: the aldehyde is more electrophilic and prone to nucleophilic additions (e.g., condensations), while the carboxylic acid participates in acid-base reactions or amide couplings.

2-Fluoro-5-methylisonicotinaldehyde (CAS RN: 1227512-02-8)

Structural Relationship : Features a fluorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, retaining the aldehyde at the 4-position.

Key Properties :

- Molecular Formula: C₈H₇FNO

- Molecular Weight: 168.15 g/mol (estimated)

- Reactivity: The electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde, enhancing its reactivity toward nucleophiles. The methyl group introduces steric hindrance and lipophilicity .

Comparison : - The absence of the morpholino group reduces solubility in polar solvents but may improve membrane permeability in biological applications.

- The fluorine substituent could lead to distinct regioselectivity in reactions compared to the morpholino analog.

5-(Morpholin-4-yl)thiophene-2-carbaldehyde

Structural Relationship: Replaces the pyridine ring with a thiophene ring, positioning the morpholino group at the 5-position and the aldehyde at the 2-position. Key Properties:

- Molecular Formula: C₉H₁₁NO₂S

- Molecular Weight: 197.26 g/mol (estimated)

Comparison : - The thiophene ring’s electron-rich nature reduces the electrophilicity of the aldehyde compared to pyridine-based analogs.

- The altered aromatic system (thiophene vs.

2-Morpholinonicotinaldehyde (CAS RN: Not Specified)

Note: This compound (Hill Notation: C₁₀H₁₂N₂O₂) shares the same molecular formula as 2-Morpholinoisonicotinaldehyde but differs in substitution patterns. If the aldehyde is at the 3-position (nicotinaldehyde) instead of the 4-position (isonicotinaldehyde), the electronic environment and reactivity would vary significantly due to meta vs. para positioning relative to the morpholino group. Limited data are available for direct comparison .

Actividad Biológica

2-Morpholinoisonicotinaldehyde is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

2-Morpholinoisonicotinaldehyde is characterized by the presence of a morpholino group attached to an isonicotinaldehyde moiety. This structural feature is believed to contribute to its biological properties, including interactions with various biological targets.

Anticancer Properties

Recent studies have investigated the anticancer potential of 2-Morpholinoisonicotinaldehyde. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : It is suggested that 2-Morpholinoisonicotinaldehyde induces apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Efficacy : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective concentrations for inhibition of cell growth .

Anti-inflammatory Activity

Another area of research focuses on the anti-inflammatory properties of 2-Morpholinoisonicotinaldehyde:

- Inflammatory Pathways : The compound appears to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. This inhibition may reduce the expression of pro-inflammatory cytokines .

- Case Study : In a murine model of inflammation, administration of 2-Morpholinoisonicotinaldehyde resulted in decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the biological activity of 2-Morpholinoisonicotinaldehyde:

| Biological Activity | Mechanism | IC50 (nM) | Reference |

|---|---|---|---|

| Anticancer | Induction of apoptosis | ~50000 | |

| Anti-inflammatory | Inhibition of NF-κB pathway | Not specified |

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines revealed that 2-Morpholinoisonicotinaldehyde significantly reduces cell viability. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.

- Inflammation Model : In an experimental model involving lipopolysaccharide (LPS)-induced inflammation, treatment with 2-Morpholinoisonicotinaldehyde resulted in reduced edema and lower serum levels of inflammatory cytokines compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.